![molecular formula C9H8LiN3O2 B2648316 Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2230803-44-6](/img/structure/B2648316.png)

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

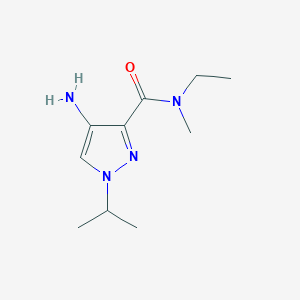

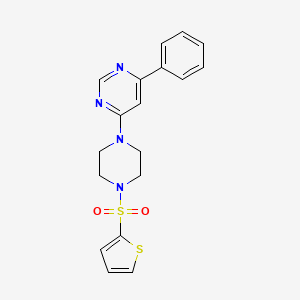

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate, commonly known as LiDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. LiDMP is a derivative of lithium, a naturally occurring element that has been used for decades as a treatment for bipolar disorder. In recent years, LiDMP has emerged as a promising alternative to traditional lithium salts due to its improved safety profile and enhanced therapeutic properties.

科学的研究の応用

- Imidazo[1,5-a]pyrimidines exhibit structural similarity to purine bases (e.g., adenine and guanine). Researchers have explored their potential as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for rheumatoid arthritis treatment, and antibacterial agents .

- The synthesis of imidazo[1,5-a]pyrimidines involves cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. Asymmetrical 1,3-diketones lead to a mixture of regioisomers .

- Silicon-based anode materials are promising for lithium-ion batteries due to their high theoretical capacity and low working voltage platform. Modified silicon anodes, including imidazo[1,5-a]pyrimidine derivatives, have been investigated for improved battery performance .

- Lithium ions must pass through membranes during battery charging and discharging. Understanding their selectivity mechanisms is crucial. Research has shown that lithium ions undergo dehydration processes to reduce their volume, allowing them to traverse channels with small sizes .

- Imidazoles play a vital role in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have focused on constructing specific bonds during imidazole formation .

- Efficient and rapid procedures for synthesizing imidazo[1,2-a]pyrimidine derivatives have been explored. Supported gold nanoparticles serve as catalysts, enabling green and sustainable synthesis routes .

- Under acidic conditions, imidazo[1,5-a]pyrimidine can convert into 3H-imidazo[4,5-b]pyridine via a new version of Dimroth rearrangement. This involves cleavage of C–N bonds and formation of C–C bonds, expanding the compound’s reactivity .

Medicinal Chemistry and Drug Development

Lithium-Ion Battery Materials

Membrane Selectivity Mechanisms

Regiocontrolled Synthesis of Substituted Imidazoles

Green Synthesis Using Supported Gold Nanoparticles

Conversion of Imidazo[1,5-a]pyrimidine Core

特性

IUPAC Name |

lithium;2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.Li/c1-5-3-6(2)12-4-10-7(9(13)14)8(12)11-5;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMUVGVIDXEWFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=NC2=C(N=CN12)C(=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate](/img/structure/B2648235.png)

![(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2648241.png)

![5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2648243.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2648244.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2648250.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2648256.png)